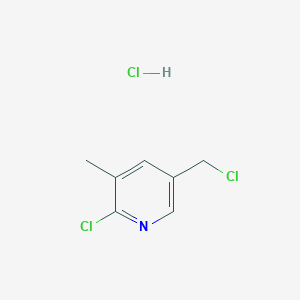

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” is a chemical compound with the molecular formula C6H5Cl2N . It is used for the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a chloromethyl group .Physical And Chemical Properties Analysis

“this compound” appears as beige moist crystals . It has a molecular weight of 162.02 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Separation and Purification Techniques

2-Chloro-5-trichloromethylpyridine, a related compound, has been studied for its importance in the synthesis of medicines and pesticides. Researchers have employed various techniques such as extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, achieving product purity surpassing 99% (Su Li, 2005). Additionally, pillar chromatography has been utilized for the separation and purification of chloro-5-trichloromethylpyridine, indicating a product purity of over 90% (Su Li, 2005).

Photodimerization Studies

The ultraviolet irradiation of various 2-aminopyridines, including 2-amino-3-methylpyridine, has been shown to result in the formation of 1,4-dimers. This study provides insight into the chemical and physical properties of these dimers, contributing to the understanding of pyridine derivatives' behavior under photochemical conditions (E. Taylor & R. O. Kan, 1963).

Chemical Synthesis Methods

Research on the preparation of 2-chloro-5-methylpyridine and its derivatives includes methods ranging from the use of various chlorinating agents to reactions with chlorine gas in the presence of catalysts. These studies offer diverse approaches for synthesizing chloropyridine derivatives, showcasing their versatility in organic synthesis and potential applications in pharmaceuticals and agrochemicals (Zhao Bao, 2003; Huang Xiao-shan, 2009).

Antitumor Activity

The synthesis of specific pyrido[2,3-d]pyrimidine derivatives has been explored for their antitumor activity. This research highlights the medicinal chemistry applications of chloropyridine derivatives, underlining their potential in developing new therapeutic agents (E. Grivsky et al., 1980).

Tautomeric Equilibrium Studies

The effects of chlorination on the tautomeric equilibrium of 2-hydroxypyridine were investigated, revealing how chlorination influences the stability of different tautomers. Such studies are crucial for understanding the fundamental chemical properties of chloropyridines and their potential applications in designing more effective pharmaceuticals (C. Calabrese et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRYUIUYMKPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)

![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2689874.png)

![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)